4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile
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Overview
Description
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with bis(2-hydroxyethyl)amino groups, and the other with dicarbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile typically involves the diazotization of aniline derivatives followed by coupling with appropriate nucleophiles. One common method involves the reaction of 4-amino-2,3-dicyanobenzene with bis(2-hydroxyethyl)aniline under controlled conditions to form the desired diazenyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biological stain or dye due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]phenylphosphonic acid
- 1,4-Bis(2-hydroxyethyl)benzene
Uniqueness
4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile is unique due to its combination of diazenyl and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in both scientific research and industrial processes .
Properties
CAS No. |
936079-17-3 |
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Molecular Formula |
C18H17N5O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H17N5O2/c19-12-14-1-2-17(11-15(14)13-20)22-21-16-3-5-18(6-4-16)23(7-9-24)8-10-25/h1-6,11,24-25H,7-10H2 |
InChI Key |
XRLKEDUXOWVXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C#N)C#N)N(CCO)CCO |
Origin of Product |
United States |
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